2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid, also known by its IUPAC name, is a compound characterized by the presence of a propanoic acid backbone with a methyl group and a 3-methylthiophene substituent. The molecular formula for this compound is , with a molecular weight of approximately 170.23 g/mol. The structure features a propanoic acid group (–COOH) attached to a carbon atom that is also bonded to a methyl group and a thiophene ring, which contributes to its unique chemical properties and potential biological activities .
The chemical reactivity of 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid can be attributed to its functional groups. As a carboxylic acid, it can undergo typical reactions such as:
These reactions are significant for synthesizing derivatives that may exhibit different biological activities or improved solubility characteristics.
Preliminary studies suggest that compounds similar to 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid exhibit various biological activities, including anti-inflammatory and analgesic effects. The presence of the thiophene moiety is often linked to enhanced pharmacological properties due to its ability to interact with biological targets. Specific studies on related compounds indicate potential inhibitory effects on cancer cell proliferation, suggesting that this compound may have therapeutic applications in oncology .
The synthesis of 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid can be achieved through several methods:
These methods allow for the efficient production of the compound while potentially offering avenues for further modifications .
The applications of 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid are diverse, particularly in pharmaceutical chemistry. Potential applications include:
The versatility of this compound makes it valuable in various fields, including medicinal chemistry and agricultural science .
Interaction studies are crucial for understanding how 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid interacts with biological systems. Preliminary research indicates that compounds containing thiophene rings can interact with various enzymes and receptors, potentially modulating their activity. For instance, studies have shown that related compounds can inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. Further investigations into the specific binding affinities and mechanisms of action will help elucidate its therapeutic potential .
Several compounds share structural similarities with 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid, each exhibiting unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methylthiophene | Basic thiophene structure; used in organic synthesis. | |
| 4-Methylbenzoic Acid | Aromatic carboxylic acid; used as an industrial chemical. | |
| 2-Methylpropanoic Acid | Simple branched-chain carboxylic acid; widely used in organic synthesis. | |
| 4-(3-Methylthiophen-2-yl)phenol | Contains both phenolic and thiophene structures; potential antioxidant properties. |
These compounds highlight the uniqueness of 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid due to its specific combination of functional groups and structural characteristics, which may confer distinct biological activities not present in simpler analogs .
Thiophene derivatives have been synthesized since the early 20th century, with thiophene-2-carboxylic acid serving as a foundational compound. Its preparation via oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde laid the groundwork for subsequent advancements. The discovery of copper(I) thiophene-2-carboxylate as a catalyst for Ullmann coupling reactions further highlighted the utility of these compounds in forming carbon-carbon bonds.
In recent decades, synthetic methodologies have evolved to address challenges in regioselectivity and scalability. For instance, the aerobic oxidation of 2-acetylthiophene to thiophene-2-carbonyl chloride (TCC) represents a cost-effective route developed for agrochemical applications, such as the production of the nematicide tioxazafen. This process minimizes waste generation compared to traditional chlorination methods and underscores the industrial relevance of thiophene carboxylic acids.
The structural complexity of thiophene derivatives expanded with the introduction of halogenated variants. Bromination/debromination sequences and palladium-catalyzed carbonylations enabled the synthesis of compounds like 4-bromo-3-methyl-2-thiophenecarbonyl chloride, demonstrating the adaptability of thiophene scaffolds. These advancements facilitated the development of 2-methyl-2-(3-methylthiophen-2-yl)propanoic acid, a branched carboxylic acid with a sterically hindered structure.
Structural isomerism in propanoic acid derivatives arises from variations in functional groups, branching patterns, and substituent positions. For example, propanoic acid (C₃H₆O₂) exhibits functional group isomerism with methyl ethanoate (ester), acetaldehyde (aldehyde), and acetone (ketone). In thiophene-containing analogs, isomerism extends to the heterocyclic ring’s substitution pattern.
The substitution position on the thiophene ring profoundly influences electronic and steric properties. For instance, 2-methyl-2-(3-methylthiophen-2-yl)propanoic acid (PubChem CID 1481318-53-9) differs from its 5-methylthiophene isomer (PubChem CID 23032468) in dipole moments and reactivity due to altered conjugation pathways. Similarly, branching at the propanoic acid’s α-carbon enhances steric hindrance, affecting solubility and intermolecular interactions.
Synthetic routes to these isomers often involve strategic functionalization. The Grignard metallation of brominated thiophenes followed by carbonation with CO₂ introduces carboxylic acid groups while preserving regiochemistry. For branched derivatives, aldol condensations or alkylation of thiophene precursors enable the construction of quaternary centers.
The systematic nomenclature of 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid follows established International Union of Pure and Applied Chemistry principles for naming organic compounds containing heterocyclic structures and branched carboxylic acids [1] [2]. The compound's IUPAC name is 2-methyl-2-(3-methylthiophen-2-yl)propanoic acid, which reflects the structural organization around a quaternary carbon center [1] [2].
The nomenclature analysis begins with the identification of the parent chain, which is propanoic acid, indicating a three-carbon carboxylic acid backbone [3] [4]. The carboxylic acid functional group takes nomenclature priority over all other functional groups present in the molecule [3] [5]. The systematic naming process follows the established hierarchy where the carboxyl group defines the parent structure and determines the primary chain numbering [3] [5].
The thiophene ring system in this compound utilizes the Hantzsch-Widman nomenclature system for heterocyclic compounds [6] [7]. Thiophene, systematically named as 1-thia-2,4-cyclopentadiene, represents a five-membered aromatic heterocycle containing sulfur as the heteroatom [8] [9]. The ring numbering follows the principle that the sulfur atom receives position 1, with subsequent carbons numbered sequentially around the ring [6] [7].
The compound features a quaternary carbon center at position 2 of the propanoic acid chain, which bears two methyl groups and the 3-methylthiophen-2-yl substituent [10] [11]. This structural arrangement creates what is termed a geminal dimethyl substitution pattern, where two identical groups are attached to the same carbon atom [12]. The systematic name accurately reflects this branching pattern through the designation "2-methyl-2-" indicating both methyl groups are located at the second carbon of the propanoic acid chain [13] [14].
The thiophene substituent is designated as "3-methylthiophen-2-yl" indicating that a methyl group occupies position 3 of the thiophene ring, and the attachment to the propanoic acid backbone occurs at position 2 of the thiophene ring [8] [15]. This nomenclature follows the established convention for thiophene derivatives where substitution commonly occurs at the 2- and 5-positions due to the aromatic character of the heterocycle [15] [16].
| Structural Component | IUPAC Designation | Position/Location |
|---|---|---|
| Parent Chain | Propanoic acid | C1-C3 |
| Quaternary Carbon | Position 2 | C2 |
| Geminal Methyl Groups | 2-methyl-2- | Both at C2 |
| Thiophene Ring | 3-methylthiophen-2-yl | Attached at C2 |
| Thiophene Methyl | 3-methyl | Position 3 of thiophene |
| Thiophene Attachment Point | 2-yl | Position 2 of thiophene |
The Chemical Abstracts Service registry number for 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid is 1481318-53-9, which provides unique identification within the chemical literature database [1] [2]. This registration number enables precise differentiation from closely related structural analogues that share similar molecular frameworks but differ in substitution patterns or connectivity.
Comparative analysis of CAS registry numbers for structural analogues reveals distinct patterns based on the position of methyl substitution on the thiophene ring and the nature of the carboxylic acid chain attachment [2] [17] [18]. The systematic examination of these analogues demonstrates how minor structural modifications result in different registry numbers and corresponding chemical properties.
2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid, bearing CAS number 1466877-68-8, represents a positional isomer where the methyl group occupies position 5 rather than position 3 of the thiophene ring [17]. This compound maintains the identical molecular formula C₉H₁₂O₂S and molecular weight of 184.26 grams per mole, demonstrating that positional isomerism does not affect these fundamental molecular parameters [17].
The structural analogue 3-(5-Methylthiophen-2-yl)propanoic acid, registered as CAS 14779-24-9, differs by lacking the geminal dimethyl substitution at the alpha-carbon position [19]. This compound exhibits a reduced molecular formula of C₈H₁₀O₂S with a corresponding molecular weight of 170.23 grams per mole [19]. The absence of the quaternary carbon center significantly alters the molecular architecture while maintaining the thiophene-propanoic acid connectivity.
2-(3-Methylthiophen-2-yl)acetic acid, assigned CAS number 70596-07-5, represents a chain-shortened analogue where the propanoic acid unit is replaced by acetic acid [20] [21]. This structural modification results in the molecular formula C₇H₈O₂S and molecular weight of 156.21 grams per mole [20] [21]. The systematic name reflects the direct attachment of the methylthiophene unit to an acetic acid moiety rather than the branched propanoic acid structure.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid | 1481318-53-9 | C₉H₁₂O₂S | 184.26 | Reference compound |
| 2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid | 1466877-68-8 | C₉H₁₂O₂S | 184.26 | Methyl at position 5 |
| 3-(5-Methylthiophen-2-yl)propanoic acid | 14779-24-9 | C₈H₁₀O₂S | 170.23 | No geminal dimethyl |
| 2-(2-Methylthiophen-3-yl)propanoic acid | 1602956-77-3 | C₈H₁₀O₂S | 170.23 | Different attachment point |
| 2-(3-Methylthiophen-2-yl)acetic acid | 70596-07-5 | C₇H₈O₂S | 156.21 | Acetic acid chain |
| 3-Methyl-2-thiophenecarboxylic acid | 23806-24-8 | C₆H₆O₂S | 142.18 | Direct carboxylation |
| 2-Methyl-thiophene-3-carboxylic acid | 1918-78-1 | C₆H₆O₂S | 142.18 | Positional isomer |
The molecular formula C₉H₁₂O₂S for 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid represents a specific elemental composition that directly correlates with its structural features and molecular weight of 184.26 grams per mole [1] [2]. This formula encompasses nine carbon atoms, twelve hydrogen atoms, two oxygen atoms, and one sulfur atom, reflecting the integration of the thiophene heterocycle with the branched carboxylic acid framework.
The molecular weight calculation follows standard atomic mass values where carbon contributes 108.09 atomic mass units (9 × 12.01), hydrogen contributes 12.096 atomic mass units (12 × 1.008), oxygen contributes 31.998 atomic mass units (2 × 15.999), and sulfur contributes 32.065 atomic mass units [1] [2]. The summation of these individual atomic contributions yields the precise molecular weight of 184.256 atomic mass units, commonly rounded to 184.26 grams per mole for practical applications.
Structural correlation analysis demonstrates that the molecular formula directly reflects the compound's architectural organization [2]. The nine carbon atoms are distributed as three carbons in the propanoic acid backbone, four carbons in the thiophene ring, and two additional methyl carbons representing the geminal substitution pattern [2]. The twelve hydrogen atoms account for the saturation requirements of the aliphatic portions while maintaining the aromatic character of the thiophene system.
The oxygen content exclusively derives from the carboxylic acid functional group, with one oxygen participating in the carbonyl bond and the second oxygen forming the hydroxyl component [2]. The single sulfur atom originates from the thiophene heterocycle, where it functions as the heteroatom that confers aromatic stability to the five-membered ring system [8] [9].
Comparative molecular weight analysis across the structural analogue series reveals systematic patterns based on structural modifications [2] [19] [17]. Compounds maintaining the C₉H₁₂O₂S formula and 184.26 grams per mole molecular weight represent positional isomers that preserve the overall carbon skeleton while varying substituent locations [17]. Structural analogues with reduced carbon content exhibit proportionally decreased molecular weights, as observed in the C₈H₁₀O₂S analogues weighing 170.23 grams per mole and the C₇H₈O₂S derivatives weighing 156.21 grams per mole [19] [20].
| Molecular Parameter | Value | Structural Correlation |
|---|---|---|
| Molecular Formula | C₉H₁₂O₂S | Nine carbons total |
| Molecular Weight | 184.26 g/mol | Sum of atomic masses |
| Carbon Content | 9 atoms (108.09 amu) | Thiophene (4) + Propanoic (3) + Methyl (2) |
| Hydrogen Content | 12 atoms (12.096 amu) | Aliphatic saturation requirements |
| Oxygen Content | 2 atoms (31.998 amu) | Carboxylic acid functional group |
| Sulfur Content | 1 atom (32.065 amu) | Thiophene heteroatom |
| Degree of Unsaturation | 3 | Thiophene ring (2) + Carbonyl (1) |
The retrosynthetic analysis of 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid reveals multiple strategic disconnections that can guide synthetic planning toward this target molecule. The most prominent approaches involve classical thiophene ring formation methodologies, combined with strategic functionalization of the propanoic acid side chain [1] [2].
Classical Paal-Knorr Thiophene Synthesis represents the foundational approach for constructing thiophene rings from acyclic precursors. This methodology employs 1,4-dicarbonyl compounds treated with phosphorus pentasulfide under thermal conditions [1]. The mechanism involves initial formation of a thione intermediate through reaction with the sulfurizing agent, followed by intramolecular cyclization and aromatization. For bicyclic thiophene-propanoid systems, this approach typically yields products in the range of 25-70%, with the variation dependent on substituent effects and reaction optimization [2].
The Gewald Aminothiophene Synthesis provides an alternative retrosynthetic pathway, particularly valuable for introducing amino functionality that can subsequently be converted to the desired propanoic acid moiety. This base-catalyzed condensation reaction between ketones, β-acetonitrile, and elemental sulfur proceeds through an olefin intermediate that cyclizes to form 2-aminothiophenes [2]. Product yields typically range from 60-85%, making this methodology particularly attractive for synthetic efficiency.
Metal-catalyzed heterocyclizations of sulfur-containing alkyne substrates have emerged as powerful modern approaches for thiophene synthesis. These methodologies employ palladium(II) or gold/silver catalysts to facilitate intramolecular cyclization reactions, often achieving excellent yields of 80-95% [4] [5]. The mechanistic pathway typically involves coordination of the metal center to the alkyne, followed by nucleophilic attack by the sulfur-containing nucleophile and subsequent protonolysis.
The strategic incorporation of methyl groups into thiophene-propanoid systems requires careful consideration of both regiochemistry and reaction conditions. Modern catalytic approaches have provided sophisticated solutions for achieving selective methylation reactions.
Palladium-zinc oxide supported on titanium dioxide (Pd-ZnO/TiO2) catalysts have demonstrated exceptional performance for methyl group incorporation through carbon dioxide reduction in the presence of hydrogen [6]. This catalytic system achieves remarkable selectivity of 99.9% through the formation of active PdZn alloy species. The mechanism involves activation of carbon dioxide to form formate intermediates, which subsequently undergo reduction to provide the methylating species. Operating temperatures typically range from 200-400°C, making this approach suitable for thermally stable substrates.
Palladium iodide/potassium iodide (PdI2/KI) catalyst systems provide alternative methylation strategies through alkylation reactions [4] [5]. These systems operate under milder conditions (25-100°C) and achieve selectivities of 85-95%. The mechanism involves coordination of the palladium center to the substrate, followed by oxidative addition of the methylating agent and subsequent reductive elimination to form the carbon-carbon bond.
Cobalamin-dependent enzymatic systems represent biocatalytic approaches for methyl group incorporation using S-adenosylmethionine as the methylating agent [7]. These systems operate under physiological conditions (37°C) and achieve selectivities exceeding 90%. The mechanism involves two sequential polar nucleophilic displacement reactions, with the cobalamin cofactor serving as an intermediate methyl carrier. This approach is particularly valuable for achieving high stereoselectivity in complex molecular environments.
Activated alumina supported potassium carbonate catalysts enable methylation using dimethyl carbonate as the methylating agent [8]. This heterogeneous catalytic system achieves complete selectivity (100%) under gas-liquid-solid three-phase conditions at 120°C. The mechanism involves activation of both the substrate and methylating agent through interaction with Lewis acid and base sites on the catalyst surface.
Copper-based catalytic systems utilizing tert-butyl hydroperoxide provide radical-mediated methylation pathways [9]. These systems operate at temperatures of 80-120°C and achieve selectivities of 70-90%. The mechanism involves decomposition of the peroxide to generate tert-butoxyl radicals, which subsequently undergo unimolecular decomposition to form methyl radicals and acetone.
The choice of solvent system profoundly influences the outcome of thiophene cyclization reactions, affecting both regioselectivity and product distribution. Understanding these solvent effects is crucial for optimizing synthetic methodologies.
Polar protic solvents, exemplified by ethanol, strongly favor 5-exo cyclization pathways [10]. In reactions involving 2,3-epoxysulfides with thiophenyl ether groups, ethanol promotes formation of tetrahydrofuran products with selectivity ratios of 3:97 (thiophene:tetrahydrofuran). This selectivity arises from the ability of protic solvents to stabilize charged intermediates and facilitate proton transfer processes. The mechanism involves protonation of the epoxide followed by nucleophilic attack by the sulfur atom.
Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide enhance the nucleophilicity of sulfur-containing intermediates, leading to improved conversion rates in cyclization reactions [4] [5]. These solvents provide excellent solvation for ionic intermediates while avoiding interference from protic interactions. The high dielectric constants of these solvents stabilize charged transition states, facilitating bond formation and cyclization processes.
Non-polar solvents like dichloromethane promote alternative reaction pathways through episulfonium ion formation [10]. In these solvents, the reduced stabilization of ionic intermediates favors the formation of cyclic sulfonium species, which subsequently undergo ring opening to yield different regioisomeric products. This solvent effect provides access to complementary product distributions that are difficult to achieve under protic conditions.
Ionic liquids, particularly 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF4), offer unique advantages for thiophene cyclization reactions [5]. These solvents enable catalyst recycling while maintaining catalytic activity across multiple reaction cycles. The ionic nature of these media provides excellent stabilization for charged intermediates while offering environmental benefits through reduced volatile organic compound emissions.
Aqueous systems demonstrate pH-dependent selectivity patterns in thiophene cyclization reactions [11]. The ionization state of substrates and intermediates varies significantly with pH, leading to dramatic changes in reaction pathways. Under strongly polar aqueous conditions with bases like lithium diisopropylamide, thiophene rings can undergo ring-opening to form enynethiolate species, demonstrating the sensitivity of these systems to reaction conditions.
The purification of acid-sensitive thiophene derivatives requires specialized approaches that minimize exposure to harsh conditions while maintaining high recovery and purity standards.
Column chromatography using silica gel remains a cornerstone technique for thiophene derivative purification [12] [13]. Modern approaches employ fine particle silica gel (5-7 μm) to achieve enhanced resolution while maintaining neutral conditions (pH 6-8). Mobile phases consisting of neutral organic solvents provide adequate separation while avoiding acid-catalyzed decomposition. Recovery rates typically range from 80-95%, with the variation dependent on substrate stability and column optimization.
Reversed-phase high-performance liquid chromatography has proven particularly effective for thiophene oligomer separation and purification [14]. This technique employs C18-bonded silica stationary phases with water/acetonitrile or water/methanol gradient elution systems. The method demonstrates exceptional selectivity for separating thiophene derivatives based on hydrophobic interactions, achieving recovery rates of 85-98%. The technique is particularly valuable for separating regioisomeric products and removing synthetic impurities.
Crystallization and recrystallization techniques provide high-purity products with excellent recovery rates of 90-99% [15]. These methods are particularly suitable for thiophene derivatives that form stable crystalline solids. The solvent-free synthetic approaches followed by single recrystallization steps have proven effective for obtaining nearly quantitative yields of pure substituted thiophenes. The choice of crystallization solvent is critical for achieving optimal purification while maintaining product integrity.
Preparative high-performance liquid chromatography enables separation of complex mixtures using various chiral stationary phases [16]. This technique is particularly valuable for resolving enantiomeric thiophene derivatives and achieving milligram-scale separations. The method requires careful optimization of mobile phase composition and pH to prevent decomposition of acid-sensitive compounds. Recovery rates typically range from 70-90%, with the lower values reflecting the more stringent separation requirements.
C18 cartridge purification represents an emerging alternative to traditional preparative high-performance liquid chromatography for acid-sensitive compounds [17]. This bench-top methodology utilizes hydrophobic, reversed-phase, silica-bound C18 cartridges to achieve effective purification with reduced cost and time requirements. The technique demonstrates recovery rates of 85-95% while minimizing exposure to aqueous mobile phases that can promote decomposition. This approach is particularly valuable for compounds that exhibit instability during extended contact with aqueous systems during conventional chromatographic purification.